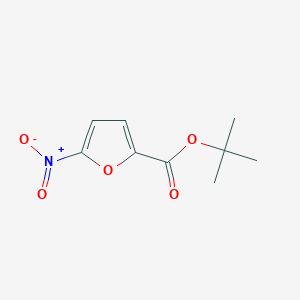

Tert-butyl 5-nitrofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 5-nitrofuran-2-carboxylate: is a chemical compound belonging to the class of nitrofurans, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound features a furan ring substituted with a nitro group and a tert-butyl ester group, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde. This intermediate can then be esterified with tert-butyl alcohol under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Esterification: Acidic conditions with tert-butyl alcohol.

Major Products:

Reduction: 5-Aminofuran-2-carboxylate.

Substitution: Various substituted furan derivatives.

Hydrolysis: 5-Nitrofuran-2-carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Tert-butyl 5-nitrofuran-2-carboxylate serves as a precursor in the synthesis of compounds with significant antibacterial properties. For instance, a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) were synthesized, showing promising activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics. One lead compound demonstrated superior efficacy compared to nitrofurantoin, highlighting the potential of nitrofuran derivatives in combating resistant infections .

Trypanocidal Activity

The compound has also been explored for its trypanocidal properties. Research indicates that derivatives of 5-nitrofuran-2-carboxylic acid exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The structural modifications involving tert-butyl groups enhance the bioactivity of these compounds, making them viable candidates for further development .

Organic Synthesis Applications

Synthesis of Heterocyclic Compounds

this compound is utilized in the synthesis of various heterocyclic compounds via multicomponent reactions. For example, it has been incorporated into imidazo-fused azines and azoles, yielding a diverse set of compounds with potential pharmacological applications . The Groebke–Blackburn–Bienaymé reaction has been particularly effective in creating these complex structures, showcasing the versatility of this nitrofuran derivative in organic synthesis.

Case Study 1: Antibacterial Screening

A study synthesized a range of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles from this compound. These compounds underwent antibacterial testing against Gram-positive and Gram-negative bacteria from the ESKAPE panel. The results indicated that several derivatives exhibited inhibition zones comparable to established antibiotics like ciprofloxacin and nitrofurantoin, with minimal inhibitory concentrations (MICs) determined for the most active compounds .

| Compound | Bacterial Target | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 2c | S. aureus | 20 | 8 |

| 2h | E. faecium | 18 | 16 |

Case Study 2: Structural Optimization

The structural optimization of nitrofuran derivatives has led to insights into their mechanism of action against bacterial targets. Induced-fit docking studies revealed that certain modifications improve binding affinity to nitroreductase enzymes critical for bacterial survival, thereby enhancing the therapeutic potential of these compounds .

Mécanisme D'action

The mechanism of action of tert-butyl 5-nitrofuran-2-carboxylate primarily involves its nitro group. In biological systems, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The molecular targets and pathways involved include DNA, proteins, and enzymes, which can be disrupted by the reactive intermediates formed during the reduction process .

Comparaison Avec Des Composés Similaires

- Methyl 5-nitrofuran-2-carboxylate

- Ethyl 5-nitrofuran-2-carboxylate

- 2-Acetyl-5-nitrofuran

Comparison: Tert-butyl 5-nitrofuran-2-carboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and can influence the compound’s reactivity and solubility. Compared to methyl and ethyl esters, the tert-butyl ester is bulkier, which can affect the compound’s interaction with biological targets and its overall stability .

Propriétés

IUPAC Name |

tert-butyl 5-nitrofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMYFKYXNKXPFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(O1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.